molecular formula C14H14FNO2 B156066 2-Fluoro-N-(2-hydroxyethyl)-N-1-naphthylacetamide CAS No. 10016-11-2

2-Fluoro-N-(2-hydroxyethyl)-N-1-naphthylacetamide

Cat. No.: B156066
CAS No.: 10016-11-2
M. Wt: 247.26 g/mol
InChI Key: SRHCIXDVBODFMP-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-hydroxyethyl)-N-1-naphthylacetamide is a chemical compound with the molecular formula C14H14FNO2. It is known for its unique structural properties, which include a naphthyl group, a fluoro substituent, and a hydroxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(2-hydroxyethyl)-N-1-naphthylacetamide typically involves the reaction of 2-fluoroacetamide with 2-hydroxyethylamine and 1-naphthylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a strong acid or base, to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(2-hydroxyethyl)-N-1-naphthylacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-N-(2-hydroxyethyl)-N-1-naphthylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(2-hydroxyethyl)-N-1-naphthylacetamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group allows for hydrogen bonding interactions, while the naphthyl group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-N-(2-hydroxyethyl)-N-1-naphthylacetamide is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

10016-11-2

Molecular Formula

C14H14FNO2

Molecular Weight

247.26 g/mol

IUPAC Name

2-fluoro-N-(2-hydroxyethyl)-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C14H14FNO2/c15-10-14(18)16(8-9-17)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,17H,8-10H2

InChI Key

SRHCIXDVBODFMP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2N(CCO)C(=O)CF

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N(CCO)C(=O)CF

10016-11-2

Synonyms

2-Fluoro-N-(2-hydroxyethyl)-N-(1-naphtyl)acetamide

Origin of Product

United States

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